molecular formula C27H29N3O4 B250676 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Cat. No.: B250676
M. Wt: 459.5 g/mol
InChI Key: PDEILDGEBNSIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a benzodiazepine receptor agonist that has been shown to exhibit anxiolytic and anticonvulsant effects in preclinical studies.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves binding to the benzodiazepine receptor in the brain, which is a subtype of the GABA-A receptor. This compound enhances the activity of GABA, a neurotransmitter that inhibits neuronal activity in the brain, leading to anxiolytic and anticonvulsant effects. This compound also modulates the activity of glutamate, another neurotransmitter that is involved in neuronal excitation, which may contribute to its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, which are mediated by its binding to the benzodiazepine receptor in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its high potency and selectivity for the benzodiazepine receptor, which allows for precise pharmacological studies. This compound also exhibits good solubility in water and organic solvents, which facilitates its use in various assays. However, this compound has some limitations for lab experiments, including its potential toxicity and limited bioavailability, which may require the use of high doses or alternative administration routes.

Future Directions

There are several future directions for the research on Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. The development of new derivatives of this compound may involve modifications to its chemical structure to improve its potency, selectivity, and bioavailability. The investigation of its potential therapeutic applications may involve preclinical and clinical studies in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. The elucidation of its molecular mechanism of action may involve the use of various techniques, including X-ray crystallography and molecular modeling, to determine the binding site and conformational changes induced by this compound binding to the benzodiazepine receptor.

Synthesis Methods

The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with 3-(phenoxyacetyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to obtain this compound. The synthesis of this compound has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of this compound.

Scientific Research Applications

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. Preclinical studies have shown that this compound exhibits anxiolytic and anticonvulsant effects by binding to the benzodiazepine receptor in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The potential therapeutic applications of this compound have led to the development of various derivatives of this compound with improved pharmacological properties.

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C27H29N3O4/c1-33-27(32)22-12-13-25(24(18-22)28-26(31)20-34-23-10-6-3-7-11-23)30-16-14-29(15-17-30)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19-20H2,1H3,(H,28,31)

InChI Key

PDEILDGEBNSIOK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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